molecular formula C6H3BrCl2 B12401951 1-Bromo-3,5-dichlorobenzene-d3

1-Bromo-3,5-dichlorobenzene-d3

Cat. No.: B12401951
M. Wt: 228.91 g/mol
InChI Key: DZHFFMWJXJBBRG-CBYSEHNBSA-N
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Description

1-Bromo-3,5-dichlorobenzene-d3 is a deuterated derivative of 1-Bromo-3,5-dichlorobenzene. It is a halogenated aromatic compound with the molecular formula C6D3BrCl2. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and tracer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-dichlorobenzene-d3 can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:

    Chlorination: Acetanilide is reacted with chlorine in the presence of aqueous sulfuric acid at a temperature below 35°C to form dichlorophenylacetamide.

    Deacetylation: The dichlorophenylacetamide is then deacetylated at temperatures ranging from 75°C to 150°C.

    Bromination: Bromine is added to the reaction mixture at temperatures between 60°C and 120°C to form monobromodichloroaniline.

    Elimination: The amino group is eliminated from the monobromodichloroaniline to yield 1-Bromo-3,5-dichlorobenzene.

Industrial Production Methods

Industrial production of this compound often involves the isomerization of monobromodichlorobenzene in the presence of aluminum halide. This process is carried out at temperatures between 80°C and 180°C, followed by separation and recycling of the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-dichlorobenzene-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, such as aromatic nitriles and halogenated derivatives.

Scientific Research Applications

1-Bromo-3,5-dichlorobenzene-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dichlorobenzene-d3 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it valuable in drug development and research .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-dichlorobenzene: The non-deuterated version of the compound.

    3,5-Dichlorobromobenzene: Another halogenated aromatic compound with similar properties.

Uniqueness

1-Bromo-3,5-dichlorobenzene-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and tracer studies. This distinguishes it from its non-deuterated counterparts and other similar halogenated aromatic compounds .

Properties

Molecular Formula

C6H3BrCl2

Molecular Weight

228.91 g/mol

IUPAC Name

1-bromo-3,5-dichloro-2,4,6-trideuteriobenzene

InChI

InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D

InChI Key

DZHFFMWJXJBBRG-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

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